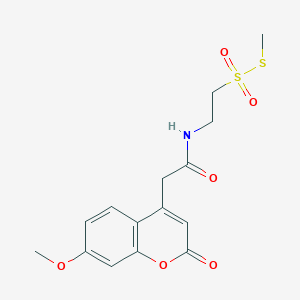
2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide, also known as M2SA, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. M2SA is a synthetic compound that belongs to the class of chromenone derivatives. In
Mechanism of Action
The mechanism of action of 2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide is not fully understood. However, studies have shown that 2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. 2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide has been found to have both biochemical and physiological effects. Biochemically, 2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide has been found to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Physiologically, 2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide has been found to reduce inflammation and oxidative stress in animal models. 2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide has also been found to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide in lab experiments is its high purity and stability. 2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide can be easily synthesized and purified, making it a reliable compound for scientific research. However, one limitation of using 2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide. One direction is to further investigate its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Another direction is to study its anti-tumor properties and potential use in cancer therapy. Additionally, the development of more water-soluble derivatives of 2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide could improve its bioavailability and make it a more viable therapeutic option.
Conclusion
In conclusion, 2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide is a novel compound that has shown promise in scientific research due to its potential therapeutic applications. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it a promising candidate for further study. While there are limitations to its use in lab experiments, the development of more water-soluble derivatives could improve its bioavailability and make it a more viable therapeutic option.
Synthesis Methods
The synthesis of 2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide involves the reaction between 7-methoxy-4-chromenone and N-(2-methylsulfanylsulfonylethyl)acetamide in the presence of a base. The reaction yields 2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide as a white solid with a yield of 70%. The purity of 2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide can be increased by recrystallization from ethanol.
Scientific Research Applications
2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(7-methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6S2/c1-21-11-3-4-12-10(8-15(18)22-13(12)9-11)7-14(17)16-5-6-24(19,20)23-2/h3-4,8-9H,5-7H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHJAPBPMJRNEBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCS(=O)(=O)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

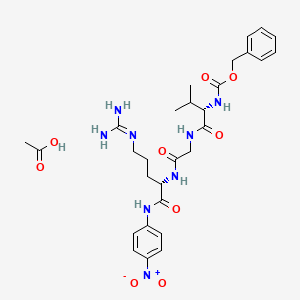
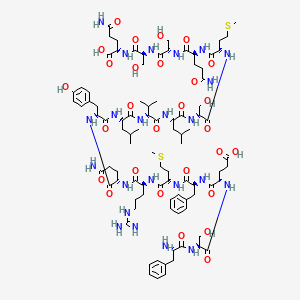



![[Ala11,D-Leu15]-Orexin B](/img/structure/B561557.png)
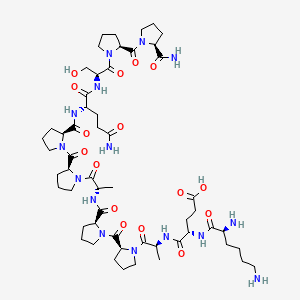
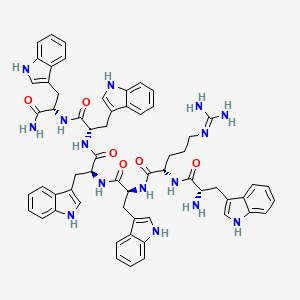
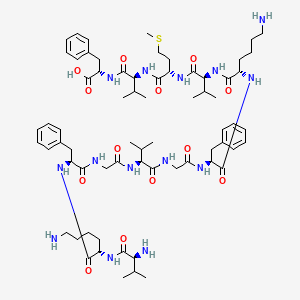


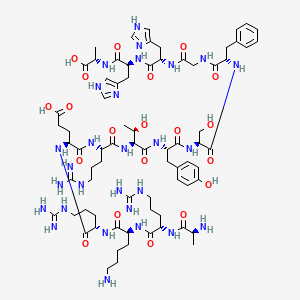
![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)